2-nonyl-3-hydroxy-4-quinolone

Description

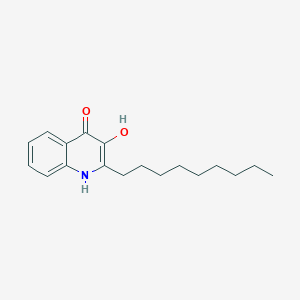

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2-nonyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZSNBAQPVKMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433174 |

Source

|

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521313-36-0 |

Source

|

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2-nonyl-3-hydroxy-4-quinolone (PQS) Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas quinolone signal (PQS), is a crucial quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating the expression of numerous virulence factors and is integral to biofilm formation, making its biosynthesis pathway a prime target for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the PQS biosynthesis pathway, including the enzymes involved, their genetic regulation, and detailed experimental protocols for its study.

The PQS Biosynthesis Pathway

The biosynthesis of PQS is a multi-step process that begins with the precursor molecule anthranilic acid. This precursor can be derived from two primary sources: the kynurenine (B1673888) pathway for tryptophan degradation or from chorismate via the action of anthranilate synthases PhnAB and TrpEG.[1][2][3] The core of the PQS biosynthesis is orchestrated by the enzymes encoded by the pqsABCDE operon, along with the product of the pqsH gene.

The key enzymatic steps are as follows:

-

Activation of Anthranilate: PqsA, an anthranilate-CoA ligase, activates anthranilate by converting it to anthraniloyl-CoA.[4][5]

-

Condensation and Decarboxylation: PqsD, a FabH-like condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[6]

-

Thioesterase Activity: PqsE, a thioesterase, is involved in the hydrolysis of 2-ABA-CoA to yield 2-aminobenzoylacetate (2-ABA).[6][7]

-

Formation of HHQ: The heterodimeric enzyme complex PqsBC, also a FabH-like condensing enzyme, catalyzes the condensation of 2-ABA with octanoyl-CoA to form 2-heptyl-4(1H)-quinolone (HHQ).[6][8]

-

Hydroxylation to PQS: Finally, the monooxygenase PqsH hydroxylates HHQ at the 3-position to produce the final signaling molecule, PQS.[7][9]

Another enzyme, PqsL, a monooxygenase, is involved in a branching pathway that converts intermediates to 4-hydroxy-2-heptylquinoline-N-oxide (HQNO), a potent respiratory inhibitor.[7][9]

Caption: The biosynthesis pathway of PQS from precursor molecules.

Genetic Regulation of PQS Biosynthesis

The expression of the pqs genes is tightly regulated by a complex network of quorum-sensing systems, primarily the las and rhl systems, and the PQS system itself in a feedback loop.

-

PqsR (MvfR): This LysR-type transcriptional regulator is the master regulator of the pqs system. It binds to the promoter of the pqsABCDE operon and activates its transcription.[10][11] The binding of PqsR to the promoter is significantly enhanced by its ligands, HHQ and PQS, with PQS being the more potent co-inducer.[10][12]

-

LasR: The las system, through its regulator LasR, positively regulates the expression of pqsR.[10][11] This places the PQS system under the hierarchical control of the las system.

-

RhlR: The rhl system regulator, RhlR, exhibits a more complex regulatory role. RhlR negatively regulates pqsR expression.[10][11] However, RhlR can also directly bind to the pqsA promoter region, leading to the transcription of a longer mRNA isoform that is translated less efficiently, thereby fine-tuning PQS levels.[11][13]

Caption: The regulatory network controlling PQS biosynthesis.

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max | Reference(s) |

| PqsA | Anthranilate | 3 | - | - | [1] |

| ATP | 71 | - | - | [1] | |

| CoA | 22 | - | - | [1] | |

| PqsBC | Octanoyl-CoA | 6.0 ± 0.5 | 6.8 ± 0.5 | - | [1] |

| 2-Aminobenzoylacetate (2-ABA) | 105 ± 12 | [1] | |||

| PqsD | Anthraniloyl-CoA (ACoA) | 0.875 ± 0.140 | 0.01 | 495.8 ± 37.5 fmol HHQ/min/pmol | [14] |

| Malonyl-CoA (as βK) | 1300 ± 158 | [14] |

"-" indicates data not found in the searched literature.

In Vivo Concentrations of PQS and HHQ

| Condition | Molecule | Concentration | Reference(s) |

| P. aeruginosa PAO1 infected Calu-3-ALI cultures (apical) | HHQ | 2.5 ± 0.5 µM | [14] |

| PQS | 2.0 ± 0.5 µM | [14] | |

| P. aeruginosa PAO1 infected Calu-3-ALI cultures (basal) | HHQ | 600 ± 100 nM | [14] |

| PQS | 350 ± 50 nM | [14] | |

| P. aeruginosa thigh infection in mice (15-22h post-infection) | HHQ | 1-5000 pg/mL | [15] |

| PQS | 10-5000 pg/mL | [15] | |

| Exogenous addition to pqsA mutant cultures | PQS | 50-100 µM | [7] |

Gene Expression Fold Changes in Regulatory Mutants

| Gene | Mutant Background | Condition | Fold Change (relative to wild-type) | Reference(s) |

| pqsA | ΔlasR | High phosphate (B84403) | Decreased | [16] |

| pqsA | ΔlasR | Low phosphate | Increased | [17] |

| pqsA | ΔrhlR | - | ~2-fold increase (of pqsA -71 fusion) | [7] |

| pqsA | ΔpqsR | - | Decreased | [18] |

| phzB1 | ΔrhlR | - | 597-fold decrease | |

| phzB1 | ΔrhlI | - | 29-fold decrease | |

| phzB1 | ΔpqsE | - | 47-fold decrease |

"-" indicates the specific condition was not detailed in the abstract.

Experimental Protocols

Extraction and Quantification of PQS and HHQ

a) Extraction from Bacterial Cultures [10]

-

To a 300 µL aliquot of bacterial culture, add 6 µL of a 25 µM internal standard (e.g., nalidixic acid).

-

Add 900 µL of ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 15,000 x g for 1 minute.

-

Transfer 500 µL of the upper organic phase to a new microcentrifuge tube.

-

Repeat the extraction of the aqueous phase with another 500 µL of acidified ethyl acetate and combine the organic phases.

-

Evaporate the solvent to dryness using a Speedvac concentrator.

-

Store the dried extracts at -80°C until analysis.

b) Quantification by Thin-Layer Chromatography (TLC) [1]

-

Prepare TLC plates by incubating them in a 5% KH₂PO₄ solution for 30 minutes, followed by drying in an oven at 100°C for at least 1 hour.

-

Re-suspend the dried extracts in 50 µL of methanol (B129727).

-

Spot 10 µL of the re-suspended extracts and a series of PQS standards (e.g., 100-500 ng) onto the prepared TLC plate.

-

Develop the TLC plate in a chamber equilibrated with a 95:5 (v/v) mixture of dichloromethane (B109758) and methanol.

-

Visualize the plate under UV light and quantify the fluorescence of the PQS spots using densitometry software, comparing the sample intensities to the standard curve.

c) Quantification by High-Performance Liquid Chromatography (HPLC) for HHQ [1]

-

Re-suspend the dried extracts in 200 µL of acidified methanol (1% acetic acid).

-

Inject 50 µL of the sample onto a reverse-phase C8 column.

-

Elute with a gradient of acidified water and acidified methanol. A typical program is: 60% acidified methanol for 10 min, ramp to 100% in 5 min, hold at 100% for 5 min, then return to 60%.

-

Detect HHQ by monitoring the absorbance at 314 nm.

-

Quantify by comparing the peak area to a standard curve of HHQ.

d) Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [10]

-

Re-suspend the dried extracts in a suitable solvent (e.g., methanol).

-

Perform chromatographic separation on a C18 column with a gradient of mobile phases such as ammonium (B1175870) formate (B1220265) in formic acid and acetonitrile.

-

Detect and quantify the analytes using a tandem mass spectrometer in selected reaction monitoring (SRM) mode. This method allows for the simultaneous and highly sensitive quantification of multiple quinolones.

Enzyme Assays

a) PqsA (Anthranilate-CoA Ligase) Assay [1]

-

Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 0.2 mM DTT, 2 mM MgCl₂, 0.4 mM CoA, and 1 mM ATP.

-

Equilibrate the mixture at 37°C.

-

Initiate the reaction by adding purified PqsA enzyme and anthranilate (0.5 mM).

-

Monitor the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm (ε₃₆₅ = 5.5 mM⁻¹·cm⁻¹).

b) PqsBC (Condensing Enzyme) Assay [1]

-

Prepare a reaction mixture in HEPES buffer (pH 8.2) containing 50 µM octanoyl-CoA and the purified PqsBC enzyme (20 nM).

-

Initiate the reaction by adding 2-aminobenzoylacetate (2-ABA).

-

Continuously monitor the reaction by a spectrophotometric method, for example, by following the decrease in the thioester bond of octanoyl-CoA at 232 nm or by detecting HHQ formation via HPLC.

c) PqsD Assay [14]

-

Pre-incubate purified PqsD enzyme (0.8 µM) in 50 mM MOPS buffer (pH 7.0) with 0.016% (v/v) Triton X-100 for 5 minutes at 37°C.

-

Add the substrates anthraniloyl-CoA (ACoA) and malonyl-CoA (or a suitable analog like β-ketodecanoyl-CoA, βK).

-

After a defined reaction time (e.g., 4 minutes), stop the reaction.

-

Analyze the formation of HHQ using a sensitive method like UHPLC-MS/MS.

-

Determine kinetic parameters by varying the concentrations of both substrates.

d) PqsE (Thioesterase) Assay

-

Incubate purified PqsE protein with a suitable thioester substrate, such as 4-methylumbelliferyl butyrate (B1204436) (MU-butyrate).

-

Monitor the hydrolysis of the substrate by measuring the increase in fluorescence of the released product (e.g., 4-methylumbelliferone).

-

The assay can be performed in a microplate format for high-throughput screening of inhibitors.

e) PqsH (Monooxygenase) Assay (Inferred Protocol)

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer at a physiological pH), the substrate HHQ, and a source of reducing equivalents, likely NADH or NADPH, as PqsH is a monooxygenase.

-

Add purified PqsH enzyme to initiate the reaction.

-

Incubate at an optimal temperature (e.g., 37°C).

-

At various time points, stop the reaction (e.g., by adding an organic solvent like acidified ethyl acetate).

-

Extract the quinolones as described in the extraction protocol.

-

Analyze the samples by HPLC or LC-MS/MS to quantify the decrease in HHQ and the corresponding increase in PQS.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Isolate total RNA from P. aeruginosa cultures grown under the desired conditions using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument with a SYBR Green-based detection method or probe-based chemistry. Use primers specific for the pqs genes of interest (e.g., pqsA, pqsH, pqsR) and a housekeeping gene (e.g., rpsL, ropD) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[15]

Caption: A general experimental workflow for studying PQS biosynthesis.

Conclusion

The this compound biosynthesis pathway is a complex and tightly regulated process that is central to the virulence of Pseudomonas aeruginosa. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies that target quorum sensing to disarm this formidable pathogen. The provided protocols and quantitative data serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. biorxiv.org [biorxiv.org]

- 3. PqsE Expands and Differentially Modulates the RhlR Quorum Sensing Regulon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reducing the virulence of Pseudomonas aeruginosa by using multiple quorum-quenching enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Molecular basis of HHQ biosynthesis: molecular dynamics simulations, enzyme kinetic and surface plasmon resonance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The relationship between pqs gene expression and acylhomoserine lactone signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. journals.asm.org [journals.asm.org]

The Multifaceted Mechanism of Action of 2-nonyl-3-hydroxy-4-quinolone (PQS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas quinolone signal (PQS), is a quorum-sensing molecule pivotal to the pathogenicity of Pseudomonas aeruginosa. This technical guide provides an in-depth exploration of the core mechanisms of action of PQS, detailing its role in gene regulation, virulence factor production, and iron acquisition. The document summarizes key quantitative data, provides detailed experimental protocols for studying PQS signaling, and presents visual diagrams of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of bacterial signaling and the development of novel antimicrobial therapies targeting quorum sensing.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its virulence is intricately regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3][4] The QS network of P. aeruginosa is comprised of at least four interconnected systems: las, rhl, pqs, and the integrated quorum sensing (IQS) system.[5] The pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, plays a crucial role in coordinating the expression of numerous virulence factors and mediating biofilm formation.[2][6]

At the heart of the pqs system is this compound (PQS), a lipid-soluble molecule that functions as a co-inducer for the transcriptional regulator PqsR (also known as MvfR).[2][7] The PQS-PqsR complex directly and indirectly modulates the expression of a large regulon, influencing the production of virulence factors such as elastase, pyocyanin (B1662382), and rhamnolipids.[2][3] Beyond its role in quorum sensing, PQS has been identified as a potent iron-chelating agent, impacting iron homeostasis and contributing to the bacterium's ability to thrive in iron-limited host environments.[7][8]

This guide will dissect the molecular mechanisms underpinning the diverse functions of PQS, providing a detailed overview of its interaction with PqsR, its impact on the expression of key virulence genes, and its role in iron acquisition.

PQS-Mediated Quorum Sensing

The canonical mechanism of action for PQS involves its function as a quorum-sensing signal molecule that, in concert with its cognate receptor PqsR, regulates gene expression in a cell-density-dependent manner.

The PQS-PqsR Signaling Cascade

The biosynthesis of PQS is initiated from the precursor anthranilate and involves the products of the pqsABCDE and pqsH genes. The precursor, 2-heptyl-4-quinolone (HHQ), is synthesized by the PqsABCD enzymes and is then converted to PQS by the monooxygenase PqsH.[7] Both HHQ and PQS can bind to and activate the LysR-type transcriptional regulator PqsR.[2] However, PQS exhibits a significantly higher affinity for PqsR and is approximately 100-fold more potent in its activation.[7][9]

Upon binding of PQS, PqsR undergoes a conformational change that enhances its ability to bind to the promoter region of the pqsABCDE operon, thereby creating a positive feedback loop that amplifies PQS synthesis.[2] The activated PqsR-PQS complex also directly or indirectly regulates the expression of a broad range of genes, including those involved in virulence factor production.

Quantitative Aspects of PQS-PqsR Interaction

The binding affinity of PQS for PqsR is a critical parameter in understanding the sensitivity and responsiveness of the signaling system. While comprehensive in vivo data is limited, in vitro studies have provided valuable insights into this interaction.

| Parameter | Value | Method | Reference |

| PQS-PqsR Binding Affinity (Kd) | 1.2 ± 0.3 µM | Förster Resonance Energy Transfer (FRET) Fluorimetry | [4] |

| Relative Potency of PQS vs. HHQ | ~100-fold more potent | Reporter Gene Assay | [7][9] |

PQS and Virulence Factor Regulation

The activation of the PQS signaling pathway culminates in the production of a wide array of virulence factors that are instrumental in the pathogenesis of P. aeruginosa infections.

Regulation of Pyocyanin Production

Pyocyanin is a blue, redox-active pigment that contributes to oxidative stress in host cells and has antimicrobial activity against competing microorganisms. The production of pyocyanin is tightly regulated by the QS network, with the pqs system playing a significant role. The PqsE protein, encoded by the last gene in the pqsABCDE operon, is particularly important for the activation of the phenazine (B1670421) biosynthetic (phz) operons, which are responsible for pyocyanin synthesis.

Control of Elastase Production

Elastase (LasB) is a secreted protease that degrades host tissues, including elastin, collagen, and immunoglobulins, thereby facilitating bacterial dissemination and nutrient acquisition.[3] The expression of the lasB gene is under the control of the las and rhl systems, and is also influenced by the pqs system.[3][10] Inhibition of PQS synthesis has been shown to significantly reduce elastase production.[3]

| Virulence Factor | Effect of PQS System Inhibition | Method of Quantification | Reference |

| Pyocyanin | Significant reduction in production | Spectrophotometry (A691) | [1][11] |

| Elastase (LasB) | Significant reduction in activity | Elastin-Congo Red Assay | [3][12] |

PQS as an Iron Chelator

In addition to its role as a signaling molecule, PQS possesses potent iron-chelating properties.[7][8] This function is critical for P. aeruginosa as it navigates the iron-restricted environment of the host.

Iron Sequestration by PQS

PQS can bind to ferric iron (Fe³⁺), effectively sequestering it from the environment.[7] This iron-chelating activity leads to a state of iron starvation for the bacterium, which in turn induces the expression of genes involved in iron acquisition, including those for the synthesis of the siderophores pyoverdine and pyochelin.[7][8] However, the PQS-iron complex is not readily taken up by the bacterium, suggesting that PQS acts more as an iron trap than a traditional siderophore.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of PQS.

PQS Extraction and Quantification by HPLC

This protocol describes the extraction of PQS from bacterial culture supernatants and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

P. aeruginosa culture

-

Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

PQS standard

-

Centrifuge and tubes

-

Rotary evaporator or nitrogen stream

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase.

-

Centrifuge the culture to pellet the bacterial cells.

-

Collect the supernatant and acidify to pH 3-4 with formic acid.

-

Extract the acidified supernatant three times with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and evaporate to dryness using a rotary evaporator or under a stream of nitrogen.

-

Resuspend the dried extract in a known volume of methanol.

-

Prepare a standard curve using a serial dilution of the PQS standard.

-

Inject the samples and standards onto the HPLC system. A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Monitor the elution of PQS at a wavelength of 336 nm.

-

Quantify the amount of PQS in the samples by comparing the peak areas to the standard curve.[13]

Electrophoretic Mobility Shift Assay (EMSA) for PqsR-DNA Binding

This protocol details the procedure for assessing the binding of PqsR to its target DNA promoter, such as the pqsA promoter.

Materials:

-

Purified PqsR protein

-

DNA probe corresponding to the pqsA promoter region, labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye)

-

Unlabeled competitor DNA probe

-

PQS

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

-

Detection system appropriate for the DNA probe label

Procedure:

-

Synthesize and label the DNA probe corresponding to the PqsR binding site in the pqsA promoter.

-

Set up the binding reactions in individual tubes. A typical reaction includes the labeled probe, purified PqsR protein, and binding buffer.

-

To test the effect of PQS, add varying concentrations of PQS to the binding reactions.

-

For competition assays, add an excess of the unlabeled competitor DNA probe to a separate reaction.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled DNA probe using a method compatible with the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescent detection). A shift in the migration of the labeled probe in the presence of PqsR indicates binding.[14][15][16][17][18]

lacZ Reporter Gene Assay for pqsA Promoter Activity

This assay is used to quantify the transcriptional activity of the pqsA promoter in response to PQS.

Materials:

-

P. aeruginosa strain containing a pqsA-lacZ transcriptional fusion

-

Growth medium

-

PQS

-

Z-buffer (for permeabilization and reaction)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG)

-

Sodium carbonate (to stop the reaction)

-

Spectrophotometer

Procedure:

-

Grow the P. aeruginosa reporter strain overnight in a suitable medium.

-

Subculture the bacteria into fresh medium and grow to the mid-logarithmic phase.

-

Aliquot the culture into separate tubes and add varying concentrations of PQS. Include a no-PQS control.

-

Incubate the cultures for a defined period to allow for induction of the reporter gene.

-

Measure the optical density (OD600) of each culture to normalize for cell density.

-

Permeabilize the cells by adding a small volume of chloroform (B151607) and SDS and vortexing.

-

Add Z-buffer to each tube.

-

Start the enzymatic reaction by adding ONPG to each tube and incubate at a constant temperature (e.g., 28°C).

-

Stop the reaction by adding sodium carbonate when a yellow color has developed.

-

Measure the absorbance at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).

-

Calculate the β-galactosidase activity in Miller units.[19][20][21][22][23]

Conclusion

This compound is a pleiotropic signaling molecule that plays a central role in the pathogenicity of P. aeruginosa. Its mechanism of action extends beyond that of a classical quorum-sensing molecule to include the critical function of iron chelation. The intricate regulation of PQS synthesis and its downstream effects on a vast array of virulence factors underscore its importance as a key target for the development of novel anti-infective strategies. A thorough understanding of the PQS signaling network, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of therapies aimed at disarming this formidable pathogen. By disrupting PQS-mediated communication and iron acquisition, it may be possible to attenuate the virulence of P. aeruginosa and render it more susceptible to conventional antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Rational Drug Design for Pseudomonas aeruginosa PqsA Enzyme: An in silico Guided Study to Block Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quorum quenching effect of cyclodextrins on the pyocyanin and pyoverdine production of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 15. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. licorbio.com [licorbio.com]

- 17. med.upenn.edu [med.upenn.edu]

- 18. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assaying promoter activity using LacZ and GFP as reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tracing Gene Expression Through Detection of β-galactosidase Activity in Whole Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]

- 22. Development of a LacZ-Based Transcriptional Reporter System for Use with Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Nonyl-3-hydroxy-4-quinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonyl-3-hydroxy-4-quinolone, a member of the alkyl-quinolone (AQ) class of compounds, is a crucial signaling molecule in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological function, with a focus on experimental protocols and data presentation for researchers in drug development and microbiology.

Chemical Structure and Properties

This compound, also known as C9-PQS, is a quinolone derivative with a nonyl alkyl chain at the 2-position and a hydroxyl group at the 3-position. Its structure confers a hydrophobic character, which is crucial for its function as a cell-to-cell signaling molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₂ | [1][2] |

| Molecular Weight | 287.4 g/mol | [1][2] |

| CAS Number | 1259944-03-0 | [2] |

| Appearance | Solid | [3] |

| Solubility | DMF: 15 mg/ml, Ethanol: 5 mg/ml | [2] |

| UV Absorbance Maxima (in Ethanol) | 215, 251, 290, 342 nm | [2] |

| SMILES | CCCCCCCCCc1c(c(=O)c2ccccc2n1)O | |

| InChI | InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | [2] |

Synthesis and Purification

The synthesis of 2-alkyl-4-quinolones can be achieved through various methods, with the Conrad-Limpach reaction being a common approach.[4] For this compound, a multi-step synthesis is required, often starting from anthranilic acid.

Proposed Synthetic Pathway

A plausible synthetic route involves the initial synthesis of 2-nonyl-4-quinolone followed by hydroxylation at the 3-position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Nonyl-4-quinolone (Intermediate)

This protocol is adapted from general procedures for the Conrad-Limpach reaction.[4]

-

Step 1: Condensation. Anthranilic acid (1 eq.) and ethyl 3-oxododecanoate (1.1 eq.) are heated in a suitable solvent (e.g., diphenyl ether) at high temperature (e.g., 250 °C) for a defined period (e.g., 1-2 hours) to facilitate the initial condensation and subsequent cyclization.

-

Step 2: Work-up. The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Step 3: Purification. The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Hydroxylation to this compound

The introduction of the hydroxyl group at the C-3 position can be a challenging step. One potential approach involves oxidation of the corresponding 2-nonyl-4-quinolone.

-

Step 1: Oxidation. 2-Nonyl-4-quinolone is dissolved in a suitable solvent and treated with an oxidizing agent. The choice of oxidant and reaction conditions is critical to achieve selective hydroxylation.

-

Step 2: Quenching and Extraction. The reaction is quenched, and the product is extracted into an organic solvent.

-

Step 3: Purification. The final product is purified using column chromatography on silica (B1680970) gel.

Experimental Protocol: Extraction and Purification from Pseudomonas aeruginosa Culture

This protocol is based on established methods for extracting quinolones from bacterial cultures.[5]

-

Step 1: Bacterial Culture. Pseudomonas aeruginosa is grown in a suitable medium (e.g., Luria-Bertani broth) to the desired cell density.

-

Step 2: Solvent Extraction. The culture supernatant is acidified and extracted with an organic solvent such as ethyl acetate.

-

Step 3: Concentration. The organic extract is concentrated under reduced pressure.

-

Step 4: Purification. The crude extract is subjected to purification techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the isolation of this compound.[5]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z | Description |

| [M+H]⁺ | 288.196 | Protonated molecule |

| [M+Na]⁺ | 310.178 | Sodiated adduct |

Note: The provided m/z values are based on available data for a mixture containing C9-PQS.[6]

Expected Fragmentation Pattern: The fragmentation of the quinolone core is expected to be a prominent feature in the MS/MS spectrum. Common losses include water and carbon monoxide from the heterocyclic ring.[7] The nonyl side chain can undergo characteristic fragmentation, leading to a series of ions separated by 14 Da (CH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the quinolone ring system. The coupling patterns will be indicative of their relative positions.

-

Alkyl Chain Protons: A triplet corresponding to the terminal methyl group around δ 0.9 ppm, and a series of multiplets for the methylene (B1212753) groups between δ 1.2-2.8 ppm. The methylene group adjacent to the quinolone ring will be the most downfield shifted.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

OH Proton: A broad singlet, also solvent and concentration-dependent.

¹³C NMR (predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-180 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

C-2 and C-3 Carbons: Signals for the carbons bearing the nonyl and hydroxyl groups, with their chemical shifts influenced by these substituents.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-40 ppm).

Biological Function: Quorum Sensing in Pseudomonas aeruginosa

This compound is a key signaling molecule in the Pseudomonas Quinolone Signal (PQS) quorum-sensing system. This system is intricately linked with other QS circuits, such as the las and rhl systems, to regulate the expression of numerous virulence factors and biofilm formation.[10][11]

The PQS Signaling Pathway

The biosynthesis of this compound is initiated from anthranilic acid and involves a series of enzymes encoded by the pqs operon (pqsA-E, pqsH).[12] The precursor, 2-nonyl-4-quinolone (NHQ), is synthesized and then converted to this compound by the monooxygenase PqsH.[12]

Once synthesized, this compound can diffuse across the bacterial membrane and bind to the transcriptional regulator PqsR (also known as MvfR). This complex then activates the transcription of the pqs operon, leading to a positive feedback loop, and also regulates the expression of other target genes involved in virulence.[13]

Caption: The PQS quorum-sensing signaling pathway in Pseudomonas aeruginosa.

Conclusion

This compound is a multifaceted molecule that plays a central role in the pathogenicity of Pseudomonas aeruginosa. A thorough understanding of its chemical properties, synthesis, and biological function is paramount for the development of novel anti-virulence strategies targeting this important pathogen. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at elucidating the intricate roles of this signaling molecule and exploring its potential as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saber.ucv.ve [saber.ucv.ve]

- 9. benchchem.com [benchchem.com]

- 10. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 13. researchgate.net [researchgate.net]

The Pseudomonas Quinolone Signal (PQS): A Core Signaling Molecule in Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas Quinolone Signal (PQS), is a crucial quorum-sensing signaling molecule in the opportunistic human pathogen Pseudomonas aeruginosa. As a key component of a complex intercellular communication network, PQS plays a pivotal role in regulating the expression of a wide array of virulence factors and is integral to biofilm formation. This technical guide provides a comprehensive overview of the PQS signaling system, including its biosynthesis, the intricacies of its signaling pathway, and its significant impact on bacterial pathogenicity. Detailed experimental protocols for the study of PQS and quantitative data on its activity are also presented to facilitate further research and the development of novel anti-virulence strategies targeting this critical signaling pathway.

Introduction

Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] Its pathogenicity is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS), which allows the bacteria to coordinate gene expression in a population-density-dependent manner.[2] P. aeruginosa employs a hierarchical QS network composed of at least four interconnected systems: las, rhl, pqs, and iqs.[2]

The pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, is of particular interest due to its central role in virulence.[1] The primary signaling molecule of this system is this compound (PQS), a lipid-soluble molecule that functions as a co-activator for the transcriptional regulator PqsR (also known as MvfR).[1] The PQS signaling cascade is intricately linked with the las and rhl systems, forming a complex regulatory web that controls the expression of numerous virulence factors, including pyocyanin (B1662382), elastase, and rhamnolipids, and is also a key player in biofilm development and maturation.[1][2] Understanding the molecular mechanisms of PQS signaling is therefore critical for the development of novel therapeutic strategies aimed at disarming this versatile pathogen.

The PQS Biosynthesis Pathway

The biosynthesis of PQS is a multi-step enzymatic process encoded by the pqsABCDE operon and the unlinked pqsH gene. The pathway begins with the conversion of anthranilic acid, which can be derived from the kynurenine (B1673888) pathway or synthesized from chorismate.

The key steps in the PQS biosynthesis pathway are as follows:

-

Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid to anthraniloyl-CoA.[3]

-

Formation of 2-aminobenzoylacetyl-CoA (2-ABA-CoA): PqsD, a FabH-like condensing enzyme, catalyzes the condensation of anthraniloyl-CoA and malonyl-CoA to produce the unstable intermediate 2-ABA-CoA.[3]

-

Hydrolysis of 2-ABA-CoA: The thioesterase PqsE hydrolyzes 2-ABA-CoA to form 2-aminobenzoylacetate (2-ABA).[4] While PqsE enhances the efficiency of this step, other thioesterases like TesB can partially compensate for its absence.[2][4]

-

Synthesis of HHQ: The PqsBC enzyme complex, another FabH-like condensing enzyme, catalyzes the condensation of 2-ABA with octanoyl-CoA to produce 2-heptyl-4-quinolone (HHQ), the immediate precursor to PQS.[3]

-

Conversion of HHQ to PQS: Finally, the FAD-dependent monooxygenase PqsH hydroxylates HHQ at the 3-position to generate the active signaling molecule, PQS.[2]

Caption: The biosynthetic pathway of PQS in Pseudomonas aeruginosa.

The PQS Signaling Pathway

The PQS signaling system is a sophisticated regulatory circuit that integrates with other QS systems to fine-tune gene expression in P. aeruginosa.

The Core PQS Signaling Module

The central components of the PQS signaling pathway are the signal molecule PQS, its precursor HHQ, and the LysR-type transcriptional regulator PqsR. Both HHQ and PQS can bind to and activate PqsR.[1] However, PQS binds to PqsR with a significantly higher avidity and is approximately 100-fold more active than HHQ.[1]

Upon binding of PQS or HHQ, PqsR undergoes a conformational change that allows it to bind to the promoter region of the pqsABCDE operon, thereby activating its transcription.[1] This creates a positive auto-regulatory feedback loop, leading to a rapid increase in the production of PQS and HHQ once a threshold concentration is reached.

Hierarchical Integration with las and rhl Systems

The PQS signaling system does not operate in isolation but is intricately woven into the broader QS network of P. aeruginosa.

-

Regulation by the las system: The las system, which is at the top of the QS hierarchy, positively regulates the pqs system. The LasR transcriptional regulator, when activated by its autoinducer 3-oxo-C12-HSL, directly activates the transcription of pqsR and pqsH.[1] This ensures that PQS production is initiated in response to the primary QS signal.

-

Interplay with the rhl system: The relationship between the pqs and rhl systems is more complex, involving both positive and negative regulation. PQS, through a PqsE-dependent mechanism, can enhance the activity of the RhlR transcriptional regulator, even in the absence of its cognate autoinducer, C4-HSL.[5] PqsE has been shown to physically interact with RhlR, modulating its DNA-binding activity and expanding its regulon.[6][7] Conversely, the rhl system can negatively regulate the pqs system.

Caption: The PQS signaling pathway and its integration with the las and rhl systems.

Role of PQS in Virulence and Biofilm Formation

The PQS signaling system is a master regulator of virulence in P. aeruginosa, controlling the expression of a large number of genes associated with pathogenicity.

Regulation of Virulence Factors

PQS, primarily through the activation of PqsR and the modulation of the RhlR regulon by PqsE, controls the production of numerous secreted virulence factors, including:

-

Pyocyanin: A blue redox-active pigment that generates reactive oxygen species, causing oxidative stress in host cells.[8]

-

Elastase (LasB): A metalloprotease that degrades elastin (B1584352) and other host tissue components, contributing to tissue damage.[1]

-

Rhamnolipids: Biosurfactants that play a role in motility, biofilm formation, and host cell lysis.[1]

-

Hydrogen Cyanide (HCN): A potent metabolic inhibitor.

-

Lectins: Carbohydrate-binding proteins that facilitate adhesion to host cells.[2]

Biofilm Formation and Development

PQS signaling is also critically involved in the formation and maturation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide protection from host immune responses and antimicrobial agents, contributing to the persistence of chronic infections.

PQS contributes to biofilm development through several mechanisms:

-

eDNA release: PQS can induce the release of extracellular DNA (eDNA), a key component of the biofilm matrix, through the lysis of a subpopulation of bacterial cells.

-

Outer Membrane Vesicle (OMV) formation: PQS can promote the formation of OMVs, which are involved in intercellular communication, the delivery of virulence factors, and the sequestration of antimicrobial compounds.

-

Regulation of biofilm-associated genes: The PQS signaling pathway regulates the expression of genes involved in the synthesis of biofilm matrix components and the development of mature biofilm architecture.

Quantitative Data on PQS Signaling

Understanding the quantitative aspects of PQS signaling is crucial for developing effective inhibitors and for modeling the dynamics of the QS network.

Table 1: Ligand Binding and Activation Parameters for PqsR

| Ligand | Parameter | Value | Reference(s) |

| PQS | Kd | 1.2 ± 0.3 µM | [9] |

| HHQ | Relative Activity | ~100-fold less active than PQS | [1] |

Table 2: Selected PQS-Regulated Genes and their Fold Change in Expression

| Gene | Product/Function | Fold Change (pqsA mutant vs. Wild Type) | Reference(s) |

| phzA1 | Pyocyanin biosynthesis | -21.066 | [10] |

| phzB1 | Pyocyanin biosynthesis | -16.892 | [10] |

| phzC1 | Pyocyanin biosynthesis | -20.643 | [10] |

| pchA | Pyochelin biosynthesis | -32.538 | [10] |

| pchB | Pyochelin biosynthesis | -27.171 | [10] |

| lasB | Elastase B | Down-regulated | [1] |

| rhlA | Rhamnosyltransferase (rhamnolipid synthesis) | Down-regulated | [2] |

| lecA | Lectin A | Down-regulated | [2] |

Note: Fold change values can vary depending on the specific experimental conditions (e.g., growth medium, bacterial strain, and growth phase).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PQS signaling.

Extraction and Quantification of PQS from Bacterial Cultures by LC-MS/MS

This protocol describes the extraction of PQS from P. aeruginosa culture supernatants and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

P. aeruginosa culture grown to the desired optical density.

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid).

-

Internal standard (e.g., a deuterated PQS analog).

-

Methanol, acetonitrile (B52724), and water (LC-MS grade).

-

Formic acid.

-

Centrifuge and centrifuge tubes.

-

Speed-Vac or nitrogen evaporator.

-

LC-MS/MS system.

Procedure:

-

Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB broth) to the desired growth phase (typically stationary phase for maximal PQS production).

-

Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

-

Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

-

Liquid-Liquid Extraction:

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the upper organic phase.

-

Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate and pool the organic phases.

-

-

Drying: Evaporate the pooled organic extracts to dryness using a Speed-Vac or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Detect and quantify PQS and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for PQS should be optimized for the instrument used.

-

-

Quantification: Generate a standard curve using known concentrations of pure PQS and the internal standard. Calculate the concentration of PQS in the original sample based on the peak area ratios of PQS to the internal standard and the standard curve.[11][12]

pqsA Promoter Activity Assay using a lux-based Reporter Strain

This protocol describes the use of a reporter strain to measure the activity of the pqsA promoter in response to PQS or other potential agonists/antagonists.

Materials:

-

P. aeruginosa reporter strain carrying a pqsA-luxCDABE fusion (e.g., integrated into the chromosome or on a plasmid).

-

Growth medium (e.g., LB broth).

-

PQS or other test compounds.

-

96-well microplate (white, clear bottom for luminescence reading).

-

Microplate reader with luminescence detection capabilities.

Procedure:

-

Reporter Strain Culture: Grow the pqsA-lux reporter strain overnight in a suitable medium.

-

Sub-culturing: Dilute the overnight culture into fresh medium to a low starting optical density (e.g., OD600 of 0.05).

-

Assay Setup:

-

In a 96-well microplate, add the sub-cultured reporter strain to each well.

-

Add different concentrations of PQS or the test compounds to the wells. Include appropriate controls (e.g., solvent control, positive control with a known PqsR agonist).

-

-

Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours or until a specific growth phase is reached).

-

Measurement:

-

Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD600) of each well using a microplate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal by dividing the RLU by the OD600 to account for differences in cell growth.

-

Plot the normalized luminescence against the concentration of the test compound to determine the dose-response curve and calculate parameters such as the EC50 (half-maximal effective concentration).[13]

-

Caption: Workflow for a pqsA-lux reporter gene assay.

Quantification of Pyocyanin Production

This protocol describes a simple method for extracting and quantifying the PQS-regulated virulence factor pyocyanin from P. aeruginosa cultures.

Materials:

-

P. aeruginosa culture.

-

0.2 M HCl.

-

Spectrophotometer.

Procedure:

-

Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) to promote pyocyanin production.

-

Extraction:

-

Take a known volume of the bacterial culture and centrifuge to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add half the volume of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin into the organic phase.

-

Centrifuge to separate the phases and carefully collect the lower chloroform layer.

-

-

Acidification:

-

Add an equal volume of 0.2 M HCl to the chloroform extract.

-

Vortex to transfer the pyocyanin (which turns pink in acidic conditions) to the aqueous phase.

-

-

Quantification:

-

Centrifuge to separate the phases.

-

Measure the absorbance of the upper pink aqueous phase at 520 nm (A520).

-

Calculate the concentration of pyocyanin using the molar extinction coefficient of pyocyanin at 520 nm (17.072 µg/mL per A520 unit).[8]

-

Elastase Activity Assay

This protocol describes a colorimetric assay to measure the activity of the PQS-regulated protease, elastase, using Elastin-Congo Red as a substrate.

Materials:

-

P. aeruginosa culture supernatant.

-

Elastin-Congo Red.

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5).

-

Spectrophotometer.

Procedure:

-

Sample Preparation: Grow P. aeruginosa cultures and collect the cell-free supernatant by centrifugation and filtration.

-

Assay Reaction:

-

In a microcentrifuge tube, mix the culture supernatant with a solution of Elastin-Congo Red in Tris-HCl buffer.

-

Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 2-4 hours).

-

-

Stopping the Reaction: Centrifuge the tubes to pellet the remaining insoluble Elastin-Congo Red.

-

Measurement:

-

Carefully transfer the supernatant, which contains the solubilized Congo Red dye released by elastase activity, to a new tube or a 96-well plate.

-

Measure the absorbance of the supernatant at 495 nm.

-

-

Quantification: The absorbance at 495 nm is directly proportional to the elastase activity in the sample. A standard curve can be generated using purified elastase to determine the absolute activity.[14][15]

Conclusion and Future Directions

The this compound (PQS) signaling system is a cornerstone of the complex regulatory network that governs virulence and social behavior in Pseudomonas aeruginosa. Its intricate biosynthesis, its central role in the quorum-sensing hierarchy, and its profound impact on the production of a multitude of virulence factors and biofilm formation make it a prime target for the development of novel anti-infective therapies. As our understanding of the molecular intricacies of PQS signaling continues to grow, so too does the potential for the rational design of inhibitors that can effectively disarm this formidable pathogen. Future research will likely focus on further elucidating the complex interplay between the PQS system and other regulatory networks, identifying novel components of the PQS regulon, and translating our fundamental knowledge of PQS signaling into clinically effective anti-virulence strategies. The detailed information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to unraveling the complexities of P. aeruginosa pathogenicity and developing innovative approaches to combat the infections it causes.

References

- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PqsE Expands and Differentially Modulates the RhlR Quorum Sensing Regulon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. PqsE Is Essential for RhlR-Dependent Quorum Sensing Regulation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS), a key signaling molecule in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a structural analog of the well-characterized Pseudomonas Quinolone Signal (PQS), C9-PQS plays a significant role in the regulation of virulence factors, biofilm formation, and interspecies competition. This document details the role of C9-PQS in the PqsR-mediated signaling pathway, its impact on the production of virulence factors such as pyocyanin (B1662382), and its effects on other microorganisms, including Staphylococcus aureus and Aspergillus fumigatus. Furthermore, this guide outlines detailed experimental protocols for the synthesis of C9-PQS and for conducting key bioactivity assays. Quantitative data from various studies are summarized in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms and experimental designs. This guide is intended to be a valuable resource for researchers and professionals involved in the study of bacterial signaling and the development of novel antimicrobial strategies.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its adaptability and its capacity to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. The pathogenicity of P. aeruginosa is intricately linked to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of antibiotic-resistant biofilms.

Among the various QS systems in P. aeruginosa, the pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, is of paramount importance. The archetypal signal of this system is 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone Signal (PQS). However, P. aeruginosa produces a variety of AQ congeners, including the C9 analog, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS). C9-PQS, like its C7 counterpart, is a crucial signaling molecule that contributes to the regulation of virulence and biofilm formation[1]. Understanding the specific biological activities of C9-PQS is essential for elucidating the complexity of the pqs signaling network and for the development of targeted anti-virulence therapies.

This technical guide delves into the multifaceted biological activities of C9-PQS, providing a detailed examination of its role in bacterial signaling, its impact on virulence, and its interactions with other organisms.

The Role of C9-PQS in Pseudomonas aeruginosa Quorum Sensing

The PqsR Signaling Pathway

C9-PQS is an integral component of the pqs quorum sensing system, exerting its regulatory effects primarily through the LysR-type transcriptional regulator, PqsR (also known as MvfR). PqsR functions as the receptor for AQs, and its activation triggers a cascade of gene expression leading to the production of virulence factors and the auto-induction of AQ biosynthesis[2][3].

The signaling pathway can be summarized as follows:

-

Biosynthesis: The biosynthesis of C9-PQS is initiated from anthranilic acid and follows a pathway involving the products of the pqsABCDE operon[4]. The precursor molecule, 2-nonyl-4-hydroxyquinoline (NHQ), is converted to C9-PQS by the monooxygenase PqsH[4][5].

-

PqsR Activation: C9-PQS binds to the ligand-binding domain of PqsR[1]. This binding event is thought to induce a conformational change in the PqsR protein, enhancing its ability to bind to target promoter regions on the bacterial chromosome.

-

Transcriptional Regulation: The C9-PQS-PqsR complex binds to the promoter of the pqsABCDE operon, leading to the upregulation of its transcription[2][3]. This creates a positive feedback loop, amplifying the production of C9-PQS and other AQs.

-

Virulence Gene Expression: The activated PqsR also regulates the expression of a suite of virulence genes, contributing to the pathogenic potential of P. aeruginosa[6][7].

dot

Biological Activities of C9-PQS

Regulation of Virulence Factors

A primary function of the pqs system, and by extension C9-PQS, is the control of virulence factor production. One of the most well-studied virulence factors regulated by this pathway is pyocyanin, a blue-green phenazine (B1670421) pigment that contributes to the pathogenesis of P. aeruginosa infections. C9-PQS, through the activation of PqsR, upregulates the expression of genes involved in pyocyanin biosynthesis[5][8].

Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune defenses. The pqs system is known to play a role in the development and maturation of P. aeruginosa biofilms. C9-PQS contributes to this process, likely by modulating the expression of genes involved in the production of biofilm matrix components and cell-to-cell adhesion[7].

Interspecies Interactions

P. aeruginosa and Staphylococcus aureus are frequently co-isolated from polymicrobial infections, such as those in the cystic fibrosis lung. C9-PQS has been shown to exhibit antimicrobial activity against S. aureus. This effect is particularly pronounced under low-iron conditions, suggesting that the iron-chelating properties of C9-PQS may contribute to its anti-staphylococcal activity[9].

C9-PQS also demonstrates inhibitory effects against the opportunistic fungal pathogen Aspergillus fumigatus. Studies have shown that C9-PQS can inhibit the growth and biofilm formation of A. fumigatus[10]. This antifungal activity appears to be related to the ability of C9-PQS to interfere with fungal iron metabolism, as the inhibitory effects can be reversed by the addition of iron[10].

Interaction with Host Immune Responses

The interaction of C9-PQS with the host immune system is an area of growing interest. Like PQS, C9-PQS has the potential to modulate host immune responses. PQS has been shown to influence the function of various immune cells, including macrophages and neutrophils, and to regulate the production of cytokines[11]. While specific studies on C9-PQS are less numerous, it is plausible that it exerts similar immunomodulatory effects, potentially contributing to the immune evasion strategies of P. aeruginosa.

Quantitative Data on the Biological Activity of C9-PQS

The following tables summarize quantitative data from various studies on the biological activity of C9-PQS and related compounds.

Table 1: Antimicrobial and Antifungal Activity of C9-PQS and Analogs

| Compound | Organism | Assay | Concentration | Effect | Reference |

| C9-PQS | Staphylococcus aureus | Growth Inhibition | Not specified | Small but significant decrease in culture density in low iron | [9] |

| C9-PQS | Aspergillus fumigatus (10AF) | Biofilm Inhibition | 0.2 - 50 µg/mL | Inhibitory, with increased activity at ≥1.56 µg/mL | [10][12] |

| C9-PQS | Aspergillus fumigatus (10AF) | Growth on Agar | 12.5 µg/mL | Significant inhibition, equal to PQS | [10] |

| C9-PQS | Aspergillus fumigatus (Af293) | Biofilm Inhibition (Hypoxic) | 1.56 µg/mL | Significant inhibition | [10] |

Table 2: Comparative Activity of Alkyl-Quinolones in P. aeruginosa

| Compound | Relative Production Increase (vs. P. aeruginosa alone, in presence of E. coli) | Relative Production Decrease (vs. P. aeruginosa alone, in presence of E. faecalis) | Reference |

| PQS | ~2.5x | ~2-8x | [5][8] |

| C9-PQS | ~1.5-2.5x | ~2-8x | [5][8] |

| HQNO | ~1.5-2.5x | ~2-8x | [5] |

| NQNO | ~1.5-2.5x | ~2-8x | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of C9-PQS.

Synthesis of C9-PQS (2-Nonyl-3-hydroxy-4(1H)-quinolone)

The synthesis of C9-PQS can be achieved through a Conrad-Limpach reaction, a widely used method for the synthesis of 2-alkyl-4(1H)-quinolones. The general procedure involves the reaction of an aniline (B41778) with a β-ketoester.

Materials:

-

Aniline

-

Ethyl 3-oxododecanoate (B1238196) (β-ketoester with a C9 alkyl chain)

-

Polyphosphoric acid or Dowtherm A (high-boiling solvent)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Condensation: React aniline with ethyl 3-oxododecanoate. This reaction is typically carried out at elevated temperatures (e.g., 140-160 °C) to facilitate the condensation and removal of ethanol (B145695) and water.

-

Cyclization: The resulting anilinocrotonate intermediate is then cyclized to form the quinolone ring. This is often achieved by heating at a higher temperature (e.g., 250 °C) in a high-boiling solvent like Dowtherm A or by using a dehydrating agent such as polyphosphoric acid.

-

Hydroxylation: The resulting 2-nonyl-4(1H)-quinolone (NHQ) can be hydroxylated at the 3-position to yield C9-PQS. This can be accomplished using various methods, including the Duff reaction followed by a Dakin oxidation, or more directly via an Elbs persulfate oxidation.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel to obtain pure C9-PQS.

-

Characterization: The structure and purity of the synthesized C9-PQS should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

dot

Pyocyanin Quantification Assay

This protocol describes the quantification of pyocyanin from P. aeruginosa cultures.

Materials:

-

P. aeruginosa culture (e.g., strain PAO1 or PA14)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

0.2 M HCl

-

Centrifuge and centrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Culture Growth: Grow P. aeruginosa in liquid culture (e.g., 5 mL of LB broth) in the presence or absence of the test compound (e.g., C9-PQS or an inhibitor) for 24-48 hours at 37°C with shaking.

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells.

-

Pyocyanin Extraction: Transfer the supernatant to a new tube and add 0.6 volumes of chloroform (e.g., 3 mL of chloroform to 5 mL of supernatant). Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform phase (which will turn blue).

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to separate the aqueous and chloroform phases.

-

Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 0.5 volumes of 0.2 M HCl (e.g., 1.5 mL of HCl to 3 mL of chloroform extract). Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

-

Quantification: Centrifuge the tube to separate the phases. Transfer the upper pink aqueous phase to a cuvette or a 96-well plate and measure the absorbance at 520 nm (OD520).

-

Calculation: The concentration of pyocyanin (in µg/mL) can be calculated using the formula: Pyocyanin concentration = OD520 x 17.072.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to quantify the effect of a compound on biofilm formation.

Materials:

-

P. aeruginosa strain

-

Growth medium (e.g., LB broth)

-

96-well microtiter plate

-

Test compound (C9-PQS or inhibitor)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture 1:100 in fresh growth medium.

-

Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add the test compound at various concentrations. Include control wells with no compound.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Repeat the washing step 2-3 times.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 15 minutes at room temperature.

-

Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

PqsR Reporter Gene Assay

This assay is used to measure the activation of the PqsR receptor by ligands like C9-PQS. It typically employs a reporter strain of E. coli or P. aeruginosa that contains a plasmid with a PqsR-responsive promoter (e.g., the pqsA promoter) fused to a reporter gene, such as lacZ (encoding β-galactosidase) or the lux operon (encoding luciferase).

Generalized Protocol:

-

Reporter Strain: Use an appropriate reporter strain (e.g., E. coli DH5α or a P. aeruginosa mutant) transformed with a PqsR expression plasmid and a reporter plasmid (e.g., pEAL08 containing PpqsA-lacZ).

-

Culture Conditions: Grow the reporter strain in a suitable medium (e.g., LB broth with appropriate antibiotics) to mid-log phase.

-

Induction: Induce the expression of PqsR if it is under the control of an inducible promoter (e.g., with arabinose for a PBAD promoter).

-

Ligand Addition: Add C9-PQS or other test compounds at various concentrations to the culture. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cultures for a defined period (e.g., 4-6 hours) to allow for PqsR activation and reporter gene expression.

-

Reporter Gene Activity Measurement:

-

For lacZ reporter: Measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and quantify the resulting color change spectrophotometrically.

-

For lux reporter: Measure luminescence using a luminometer.

-

-

Data Analysis: Normalize the reporter gene activity to the cell density (OD600) and compare the activity in the presence of the test compound to the control.

Conclusion

C9-PQS is a biologically active signaling molecule that plays a crucial role in the quorum sensing network of Pseudomonas aeruginosa. Its ability to activate the PqsR receptor makes it a key regulator of virulence factor production and biofilm formation. Furthermore, its interactions with other microorganisms, such as Staphylococcus aureus and Aspergillus fumigatus, highlight its importance in the context of polymicrobial infections. The experimental protocols provided in this guide offer a foundation for the further investigation of C9-PQS and the development of novel therapeutic strategies targeting the pqs quorum sensing system. A deeper understanding of the biological activities of C9-PQS and its congeners will undoubtedly contribute to our ability to combat the significant threat posed by P. aeruginosa infections.

References

- 1. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 3. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa alkyl quinolone response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Augmentation of virulence related traits of pqs mutants by Pseudomonas quinolone signal through membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa Alkyl Quinolone Response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cystic Fibrosis Isolates of Pseudomonas aeruginosa Retain Iron-Regulated Antimicrobial Activity against Staphylococcus aureus through the Action of Multiple Alkylquinolones [frontiersin.org]

- 10. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to C9-PQS: A Key Quorum Sensing Signal in Pseudomonas aeruginosa

Executive Summary

Pseudomonas aeruginosa employs a complex network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate virulence and biofilm formation.[1][2] Beyond the well-studied acyl-homoserine lactone (AHL) systems, the alkyl-quinolone (AQ) signaling pathway plays a pivotal role. The Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a key molecule in this system.[3][4] However, P. aeruginosa produces over 50 AQ derivatives, with variations in the alkyl chain length being a primary distinction.[5] This guide focuses on a critical congener: 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) . C9-PQS is an analog of PQS with a nine-carbon alkyl side chain, and it functions as a significant signaling molecule, binding to the same transcriptional regulator, PqsR (also known as MvfR), to control the expression of virulence factors.[5][6][7] Understanding the biosynthesis, signaling cascade, and biological activity of C9-PQS is crucial for developing novel anti-virulence strategies targeting P. aeruginosa infections.

Biosynthesis of C9-PQS

The synthesis of C9-PQS is intrinsically linked to the central PQS biosynthetic pathway, primarily involving enzymes encoded by the pqsABCDE operon.[4][5][8] The pathway begins with anthranilic acid, a product of the tryptophan degradation pathway or synthesized by the PhnAB synthase.[8][9][10]

The key steps are:

-

Activation: The PqsA enzyme, an anthranilate-coenzyme A ligase, activates anthranilic acid to anthraniloyl-CoA.[4][10]

-

Condensation: PqsD, along with PqsB and PqsC, catalyzes the condensation of anthraniloyl-CoA with a fatty acid precursor. For C9-PQS, this is a β-keto-dodecanoic acid, which provides the nonyl (C9) side chain. This series of reactions, facilitated by the thioesterase activity of PqsE, results in the formation of the direct precursor, 2-nonyl-4-hydroxyquinoline (NHQ) .[8][11]

-